4-Hydrazinylpyridine-3-sulfonamide
Description
Overview of Sulfonamide Functional Groups in Medicinal Chemistry Research
The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in drug discovery and development. wikipedia.org Historically, sulfonamides were the first class of synthetic antimicrobial agents to be used systemically, heralding the age of antibiotics. wikipedia.orgslideshare.net The discovery of Prontosil in the 1932, a prodrug that metabolizes to the active agent sulfanilamide, marked a pivotal moment in medicine. wikipedia.org
While their initial fame came from antibacterial properties, the versatility of the sulfonamide group has led to its incorporation into a wide array of therapeutic agents. wikipedia.orgnih.gov This includes drugs with diverse pharmacological activities such as diuretics (e.g., hydrochlorothiazide, furosemide), anticonvulsants (e.g., sultiame), antidiabetic sulfonylureas, and anti-inflammatory COX-2 inhibitors like celecoxib. wikipedia.org The sulfonamide moiety is often used in medicinal chemistry as a bioisostere of carboxylic acids and carboxamides. researchgate.net Its chemical stability, rigid geometry, and ability to act as a hydrogen bond donor and acceptor contribute to its frequent use in designing molecules that can effectively bind to biological targets. wikipedia.orgresearchgate.net Furthermore, its presence can enhance the solubility of a compound. researchgate.net
Academic Importance of the Pyridine (B92270) Scaffold in Bioactive Compound Design
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is one of the most prevalent scaffolds in pharmaceutical sciences. dovepress.comnih.gov Its structure is found in numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids. nih.gov The pyridine nucleus is a key component in over 7000 drug molecules of medicinal importance. rsc.org The inclusion of the nitrogen atom in the aromatic ring imparts unique properties, such as improved water solubility compared to its carbocyclic analog, benzene (B151609), which is advantageous for pharmaceutical formulations. nih.gov
The pyridine scaffold is present in a vast number of FDA-approved drugs for a wide range of conditions. dovepress.com Examples include isoniazid (B1672263) for tuberculosis, piroxicam (B610120) for arthritis, omeprazole (B731) for ulcers, and abiraterone (B193195) for prostate cancer. dovepress.com Its adaptability allows for various chemical modifications, as it can undergo nucleophilic substitution (primarily at the C-2 and C-4 positions) and, under more drastic conditions, electrophilic substitution (at the C-3 position). nih.gov This versatility makes it a highly sought-after framework for synthesizing novel, bioactive compounds. researchgate.net
Contextualizing 4-Hydrazinylpyridine-3-sulfonamide within Emerging Therapeutic Research Areas
The specific structure of this compound positions it as a valuable building block in several key areas of therapeutic research. The arrangement of the sulfonamide group at the 3-position and the hydrazinyl group at the 4-position on the pyridine ring creates a unique chemical entity with potential for diverse biological interactions.
Early research dating back to 1979 investigated the synthesis and pharmacological activity of 4-hydrazino-pyridine-3-sulfonamides, identifying them as potential diuretic and cardiovascular agents. nih.gov More recently, research has focused on the role of pyridine-3-sulfonamide (B1584339) derivatives as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes. mdpi.comnih.gov Specifically, certain isoforms like hCA IX and hCA XII are associated with cancer, making them important therapeutic targets. mdpi.comnih.gov The sulfonamide group is a classic zinc-binding group essential for inhibiting these metalloenzymes. mdpi.comnih.gov
Research Trajectories and Scholarly Contributions of Hydrazinylpyridine-Sulfonamide Structures
Research involving hydrazinylpyridine-sulfonamide structures has evolved from initial screenings for broad pharmacological activities to more targeted drug design approaches. The compound this compound itself is often a precursor or intermediate for creating more complex molecules.
A significant research trajectory involves using the hydrazinyl group as a reactive handle for further chemical elaboration. For instance, the hydrazinyl moiety can be reacted to form hydrazones, which have been investigated for a wide range of biological activities, including antimicrobial and antitumor properties. nih.gov In one study, ((3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide analogs were synthesized and shown to inhibit the invasion of breast and melanoma cancer cell lines, highlighting a modern approach to developing anti-metastatic agents. nih.gov
Another advanced strategy employs the pyridine-3-sulfonamide core in "click chemistry" reactions. For example, 4-azidopyridine-3-sulfonamide, which can be synthesized from a related chloro-substituted precursor, is used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to create a library of 4-substituted pyridine-3-sulfonamides for evaluation as carbonic anhydrase inhibitors. mdpi.com This modular approach allows for the rapid synthesis of diverse derivatives to optimize activity and selectivity against specific enzyme isoforms. mdpi.com These studies underscore the transition from general synthesis to rational design and high-throughput screening methodologies in exploring the therapeutic potential of this chemical class.
Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 73742-76-4 | cymitquimica.com |
| Molecular Formula | C₅H₇N₄O₂S | cymitquimica.com |
| Molecular Weight | 188.21 g/mol | cymitquimica.com |
| IUPAC Name | This compound | N/A |
| Description | A chemical compound featuring a pyridine ring, a sulfonamide functional group, and a hydrazine (B178648) moiety. It is typically a solid at room temperature. | cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
4-hydrazinylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c6-9-4-1-2-8-3-5(4)12(7,10)11/h1-3H,6H2,(H,8,9)(H2,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRSDYFZXIJRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NN)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Hydrazinylpyridine 3 Sulfonamide and Its Derivatives
Established Synthetic Routes to the 4-Hydrazinylpyridine-3-sulfonamide Core and Analogs
The construction of the this compound scaffold primarily relies on the introduction of a hydrazine (B178648) moiety onto a pre-functionalized pyridine (B92270) ring. The most common strategies involve nucleophilic substitution of a halogenated precursor.
Approaches from Halogenated Pyridine-Sulfonamide Precursors
A prevalent and practical approach for the synthesis of this compound involves the use of a 4-halogenated pyridine-3-sulfonamide (B1584339) as a key intermediate. The 4-chloro derivative, 4-chloropyridine-3-sulfonamide (B47618), is a commonly utilized precursor due to its relative accessibility.
The synthesis of 4-chloropyridine-3-sulfonamide can be achieved through various methods. One such method involves the chlorination of pyridine-3-sulfonic acid. A patent describes a process for producing 4-chloropyridine-3-sulfonamide with high purity and yield. google.com In one example, the process yields approximately 84% of 4-chloropyridine-3-sulfonamide with a purity of 99.7% as determined by HPLC. google.com The reaction of 4-chloropyridine-3-sulfonamide with hydrazine hydrate (B1144303), typically in a suitable solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), leads to the nucleophilic aromatic substitution of the chlorine atom by the hydrazinyl group. google.com
A general procedure, analogous to the synthesis of 4-sulfonamidophenyl hydrazines, would involve dissolving 4-chloropyridine-3-sulfonamide in a solvent like DMSO, followed by the addition of aqueous hydrazine hydrate. google.com Heating the reaction mixture, for instance under reflux conditions, drives the reaction to completion. google.com The desired this compound can then be isolated by precipitation with water, followed by filtration and drying. google.com This method has been reported to produce high yields, often in the range of 80-90%. google.com
Table 1: Synthesis of this compound from Halogenated Precursor
| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |
| 4-Chloropyridine-3-sulfonamide | Hydrazine hydrate | DMSO | Heated | This compound | High | google.com |
Hydrazine-Mediated Derivatization Strategies
Hydrazine serves as a versatile reagent not only for the direct synthesis of the target compound but also for further transformations. The reactivity of the hydrazine moiety allows for a wide range of derivatization strategies, leading to a diverse library of compounds. For instance, the reaction of a crude ester with hydrazine monohydrate in ethanol under reflux can yield the corresponding hydrazide, which can be used in subsequent steps without further purification. mdpi.com
Synthesis of Novel Derivatives Featuring the this compound Motif
The hydrazinyl group in this compound is a key functional handle for the synthesis of a variety of derivatives, including hydrazones, Schiff bases, and fused heterocyclic systems.
Formation of Hydrazone and Schiff Base Analogs
The condensation reaction between the hydrazinyl group of this compound and various aldehydes or ketones provides a straightforward route to hydrazone and Schiff base derivatives. These reactions are typically carried out in a suitable solvent, often with acid catalysis. researchgate.net
The general protocol involves reacting this compound with an equimolar amount of an aldehyde or ketone in a solvent like ethanol or methanol. The reaction mixture is often heated to ensure complete conversion. The resulting hydrazone or Schiff base can then be isolated by filtration or by removal of the solvent.
Table 2: General Synthesis of Hydrazone/Schiff Base Derivatives
| Reactant 1 | Reactant 2 | Solvent | Catalyst (optional) | Product Type |
| This compound | Aldehyde/Ketone | Ethanol/Methanol | Acetic Acid | Hydrazone/Schiff Base |
Incorporation into Diverse Heterocyclic Systems (e.g., 1,2,4-Triazoles, Pyrazoles)
The versatile reactivity of the this compound core allows for its incorporation into various heterocyclic ring systems, most notably 1,2,4-triazoles and pyrazoles.
Synthesis of 1,2,4-Triazole (B32235) Derivatives:
Several synthetic routes can be employed to construct a 1,2,4-triazole ring from a hydrazine-containing precursor. One common method involves the reaction of the hydrazine with a suitable one-carbon synthon, such as formic acid, formamide, or orthoesters. Another approach is the cyclization of acylhydrazides or thioacylhydrazides. For example, base-catalyzed cyclization of acyl thiosemicarbazides under reflux conditions can provide 3-aryl-5-mercapto-1,2,4-triazoles. nih.gov Furthermore, the reaction of hydrazides with isothiocyanates can lead to the formation of thiosemicarbazide (B42300) intermediates, which can then be cyclized to form 1,2,4-triazoles.
Synthesis of Pyrazole (B372694) Derivatives:
The synthesis of pyrazole derivatives from this compound typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent. This is a classic and widely used method for pyrazole formation. nih.gov The reaction of the hydrazine with a β-diketone, such as acetylacetone, in a suitable solvent like ethanol or acetic acid, and often with heating, leads to the formation of the corresponding pyrazole-substituted pyridine-3-sulfonamide. nih.govmdpi.com The regioselectivity of this reaction can sometimes be influenced by the reaction conditions.
Another strategy for pyrazole synthesis involves the reaction with α,β-unsaturated ketones (chalcones), which proceeds through a Michael addition followed by cyclization and dehydration. nih.gov
Table 3: General Strategies for Heterocyclic Ring Formation
| Target Heterocycle | Key Reagents | General Conditions | Reference |
| 1,2,4-Triazole | Formic acid, Orthoesters, Isothiocyanates | Heating, Base or Acid Catalysis | nih.gov |
| Pyrazole | 1,3-Diketones, α,β-Unsaturated Ketones | Heating in Ethanol or Acetic Acid | nih.govmdpi.com |
“Click” Chemistry Applications for Molecular Diversification
Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate inoffensive byproducts, offers a powerful tool for the molecular diversification of the pyridine-3-sulfonamide scaffold. acs.org While direct "click" applications on this compound itself are not extensively documented, the functional groups present are highly amenable to such transformations.
The hydrazine moiety is a prime candidate for click-type reactions, specifically condensations with carbonyls to form hydrazones. dokumen.pub This reaction is known for its efficiency and biocompatibility under certain conditions. dokumen.pubacs.org The hydrazine, being an α-effect nucleophile, can readily react with aldehydes or ketones, allowing for the attachment of a wide array of substituents. acs.org
Furthermore, the pyridine-3-sulfonamide core is a proven substrate for one of the most prominent click reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net In a pertinent study, a series of 4-substituted pyridine-3-sulfonamides were synthesized starting from 4-chloropyridine-3-sulfonamide. nih.gov The chloro-substituent was first converted to an azide (B81097), which then underwent a CuAAC reaction with various terminal alkynes. nih.gov This strategy, known as "click tailing," allows for the efficient introduction of diverse triazole-based appendages onto the pyridine ring, significantly expanding the chemical space of this class of compounds. nih.gov The resulting 1,2,3-triazole ring is not merely a linker but is known to be a valuable pharmacophore in its own right. bohrium.comresearchgate.net
The table below summarizes the derivatives synthesized via the CuAAC reaction on the 4-azidopyridine-3-sulfonamide scaffold, demonstrating the utility of this approach.
| Entry | Alkyne Reactant | Resulting 4-Substituent | Yield (%) |
| 1 | Phenylacetylene | 4-(4-Phenyl-1H-1,2,3-triazol-1-yl) | 65 |
| 2 | 4-Ethynyltoluene | 4-(4-(p-Tolyl)-1H-1,2,3-triazol-1-yl) | 58 |
| 3 | 1-Ethynyl-4-methoxybenzene | 4-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl) | 61 |
| 4 | 1-Ethynyl-4-(trifluoromethyl)benzene | 4-(4-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl) | 49 |
| 5 | 1-Ethynyl-4-fluorobenzene | 4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl) | 55 |
| Data sourced from a study on 4-substituted pyridine-3-sulfonamides. nih.gov |
Other click reactions, such as thiol-ene chemistry, have also been successfully applied to produce sulfonamide derivatives, indicating the broad potential of these methodologies in modifying related scaffolds. rsc.org
Introduction of Aromatic and Heteroaromatic Substituents via Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These methods are highly relevant for the modification of the this compound framework.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a premier method for constructing biaryl systems. wikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize substituted pyridines. acs.orgnih.gov For a molecule like this compound, a halogenated precursor (e.g., 4-chloro- or 4-bromopyridine-3-sulfonamide) could be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse substituents. The reaction tolerates a wide range of functional groups and employs readily available reagents. nih.govacs.org The synthesis of 3-pyridyl biaryl systems has been successfully achieved using this protocol with 3-pyridylboroxin and various aryl halides. acs.org
The table below illustrates the scope of the Suzuki-Miyaura coupling for the synthesis of biaryl systems containing a pyridine moiety.
| Entry | Pyridyl Boronic Ester/Acid | Aryl Halide | Catalyst/Base | Yield (%) |
| 1 | Pyridine-2-boronic ester | 4-Bromoanisole | Pd(OAc)₂/S-Phos, K₃PO₄ | 95 |
| 2 | Pyridine-2-boronic ester | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/S-Phos, K₃PO₄ | 92 |
| 3 | Pyridine-3-boroxin | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄, Na₂CO₃ | 99 |
| 4 | Pyridine-3-boroxin | 4-Bromoacetophenone | Pd(PPh₃)₄, Na₂CO₃ | 86 |
| Data compiled from studies on Suzuki couplings of pyridyl substrates. acs.orgacs.org |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is exceptionally versatile, with a broad substrate scope that includes various amines and aryl halides. organic-chemistry.org Crucially, the reaction has been shown to be effective with hydrazine derivatives. An intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines has been reported, demonstrating the viability of the hydrazine moiety as a coupling partner. rsc.org This precedent suggests that the N-H bonds of the hydrazinyl group in this compound could potentially be functionalized with aryl or heteroaryl groups through this powerful C-N coupling methodology. rsc.orgacs.org
Advanced Synthetic Considerations and Methodological Innovations in Sulfonamide Chemistry
The synthesis of sulfonamides, a cornerstone of medicinal chemistry, has evolved significantly from classical methods. nih.gov While the original synthesis of 4-hydrazino-pyridine-3-sulfonamides was reported in 1979, contemporary research focuses on developing more efficient, sustainable, and versatile synthetic routes. nih.gov
A prominent innovation is the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. rsc.org SuFEx is a new generation of click chemistry that relies on the robust reactivity of species like sulfuryl fluoride (SO₂F₂) and its derivatives. It provides a highly efficient and practical pathway to unsymmetrical sulfamides and even polysulfamides, which were previously difficult to access. rsc.org This methodology is characterized by its high yields and the thermal stability of the resulting polymers, offering a novel approach to creating complex sulfonamide-based architectures. rsc.org
The integration of modern synthetic tools with established scaffolds represents another advanced strategy. The use of click chemistry to modify a pyridine-3-sulfonamide core, as discussed previously, exemplifies how a well-known pharmacophore can be rapidly diversified to explore new chemical space and biological activities. nih.gov The pyridine scaffold itself is of great interest due to its prevalence in therapeutic agents and its ability to improve physicochemical properties like water solubility. researchgate.net The continuous development of ligands and catalysts for cross-coupling reactions also represents a significant methodological innovation, enabling C-N and C-C bond formations under milder conditions with broader functional group tolerance than ever before. wikipedia.orgorganic-chemistry.org
Computational and Theoretical Investigations of 4 Hydrazinylpyridine 3 Sulfonamide Systems
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of ligands with proteins, providing a static snapshot of the interaction at the molecular level.
Molecular docking studies have been instrumental in evaluating the inhibitory potential of pyridine-3-sulfonamide (B1584339) derivatives against various enzymatic targets, particularly the human carbonic anhydrase (hCA) isoforms. The sulfonamide group is a well-established zinc-binding group, making it a prime candidate for inhibiting metalloenzymes like CAs.
Research into a series of 4-substituted pyridine-3-sulfonamides has demonstrated their significant inhibitory activity against several hCA isoforms. mdpi.comnih.govnih.gov These studies reveal that modifications at the 4-position of the pyridine (B92270) ring are crucial for achieving high affinity and selectivity. For instance, derivatives synthesized via "click" chemistry have shown potent inhibition of the cancer-associated isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) reaching the nanomolar range. mdpi.comnih.govnih.gov One derivative, compound 4 in a specific study, showed a 5.9-fold selectivity for hCA IX over the common hCA II isoform, while another, compound 6 , had a remarkable 23.3-fold selectivity between the transmembrane isoforms hCA IX and hCA XII. nih.gov Similarly, other research has highlighted sulfonamide compounds linked to a triazolyl pyridine moiety that strongly inhibit hCA IX with Kᵢ values as low as 11.7 nM. research-nexus.net
The table below summarizes the inhibitory activities of representative pyridine-3-sulfonamide derivatives against various human carbonic anhydrase isoforms, demonstrating their potential as selective inhibitors.
| Compound Derivative | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Profile |
| 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamide (Generic) | hCA IX | 137 nM | - |
| 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamide (Generic) | hCA XII | 91 nM | - |
| Derivative 4 | hCA IX | - | 5.9-fold selective over hCA II |
| Derivative 6 | hCA IX / hCA XII | - | 23.3-fold selective between IX and XII |
| Sulfonamide with triazolyl pyridine moiety | hCA IX | 11.7 nM | Selective over hCA I and hCA II |
| Pyrazolo[4,3-c]pyridine sulfonamide (1k) | hCA IX | - | Selectivity Index (SI) of 12.2 |
This table is generated from data found in multiple sources. nih.govresearch-nexus.netnih.gov
While direct docking studies of 4-hydrazinylpyridine-3-sulfonamide against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or Lanosterol (B1674476) 14-alpha demethylase (CYP51) are not prominently featured in the reviewed literature, related sulfonamide hybrids have been investigated. Studies on other sulfonamide-containing compounds show their potential to interact with the ATP-binding site of kinases like VEGFR-2, suggesting a possible avenue for investigation for the pyridine-3-sulfonamide class. nih.gov Likewise, computational studies on natural compounds targeting CYP51 have identified key binding interactions that could be relevant for designing sulfonamide-based antifungal agents. nih.gov No specific computational studies linking this compound to the Tobacco Mosaic Virus Coat Protein (TMV CP) were identified in the search results.
Docking simulations provide a detailed map of the intermolecular forces that stabilize the ligand-protein complex. For pyridine-3-sulfonamide inhibitors of carbonic anhydrases, a conserved binding motif is consistently observed. mdpi.com The deprotonated sulfonamide group (SO₂NH⁻) acts as a strong zinc-binding anchor, forming a coordinate bond with the Zn²⁺ ion in the enzyme's active site. mdpi.com This core interaction is further stabilized by a network of hydrogen bonds.
A critical hydrogen bond is almost universally formed between the sulfonamide moiety and the hydroxyl group of the amino acid residue Threonine 199 (Thr199). mdpi.com This interaction helps to properly orient the inhibitor within the active site. The substituents attached to the pyridine-3-sulfonamide core are responsible for establishing secondary interactions that determine isoform selectivity. The 3,4-substitution pattern on the pyridine ring allows the "tail" at position 4 to extend into different regions of the active site. mdpi.comnih.gov Depending on the nature of this tail, it can form hydrogen bonds or engage in hydrophobic contacts with residues in either the hydrophilic or lipophilic halves of the active site, thereby fine-tuning the compound's affinity and selectivity for different hCA isoforms. mdpi.comnih.gov
The table below details the key residues and interaction types involved in the binding of pyridine-3-sulfonamide derivatives to the hCA active site.
| Interacting Ligand Group | Key Interacting Residue(s) | Type of Interaction |
| Sulfonamide (SO₂NH⁻) | Zn²⁺ ion | Ionic / Coordinate Bond |
| Sulfonamide | Thr199 | Hydrogen Bond |
| 4-Position "Tail" | Various active site residues | Hydrogen Bonding, Hydrophobic Contacts |
This table is compiled from information found in the cited literature. mdpi.com
Molecular Dynamics Simulations
While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of ligand-protein complexes and observation of conformational changes in a simulated biological environment.
MD simulations have been employed to assess the stability of complexes between sulfonamide-based inhibitors and their target proteins, such as hCA IX. rsc.org These simulations confirm that the binding modes predicted by docking are stable over time. The root mean square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. mdpi.com
Studies on related pyrazolotriazine sulfonamides have shown that while the core structure maintains a very similar conformation across different derivatives, the sulfonamide fragment itself can exhibit greater conformational flexibility. mdpi.com This inherent flexibility can be crucial for allowing the molecule to adapt optimally to the specific topology of an enzyme's active site. The dynamic behavior of the ligand, including the rotation of torsion angles within the sulfonamide group, can be critical for establishing and maintaining the key interactions necessary for potent inhibition. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of newly designed, unsynthesized molecules.
For sulfonamide-based inhibitors, 3D-QSAR models have been developed to guide the design of new derivatives with enhanced potency and selectivity. nih.gov These models are built using a training set of compounds with known activities and aligned structures. The models generate steric and electrostatic contour maps, which visualize the regions where bulky or electron-withdrawing/donating groups would be favorable or unfavorable for activity.
For example, a QSAR model for triazole benzene (B151609) sulfonamide inhibitors of hCA IX was used to predict the bioactivity of novel lead compounds before their synthesis. rsc.org Similarly, 3D-QSAR models for pyrimidine-based inhibitors targeting cyclin-dependent kinases (CDKs) have helped to elucidate the structural requirements for potent inhibition. nih.gov These studies demonstrate that QSAR is a powerful predictive tool. By applying such models to the this compound scaffold, researchers can rationally design new analogs with optimized substituents at the 4-position to maximize their interaction with a specific biological target, thereby accelerating the discovery of new therapeutic agents.
Development of Predictive Models for Biological Activity
The development of predictive models, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. nih.gov The fundamental premise of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure. nih.govnih.gov These models establish a mathematical correlation between the chemical structures of a series of compounds and their determined biological activities.
For sulfonamide derivatives, QSAR models are widely used to screen and predict various activities, including inhibitory potential against therapeutic targets. nih.gov The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like linear regression analysis, are then employed to build an equation that relates these descriptors to the observed activity. nih.gov
Advanced QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These 3D-QSAR methods can provide detailed insights, indicating how modifications to a molecule's steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields could enhance biological activity. nih.gov For instance, a QSAR model might reveal that increasing the steric bulk at a specific position on the pyridine ring or enhancing the hydrogen bond donor capacity of the hydrazinyl group could lead to a more potent compound. nih.gov The resulting models serve as a predictive tool to forecast the inhibitory constants (Kᵢ) of novel, yet-to-be-synthesized sulfonamide derivatives, thereby prioritizing synthetic efforts and reducing trial-and-error in the laboratory. nih.govunair.ac.id
Identification of Structural Features Correlating with Potency or Selectivity
Computational studies are crucial for identifying the specific structural motifs of this compound derivatives that govern their potency and selectivity. Molecular docking, a key computational technique, simulates the interaction between a ligand (the sulfonamide derivative) and its biological target, such as an enzyme active site. mdpi.com
For pyridine-3-sulfonamides, a critical structural feature is the substitution pattern. The adjacent positioning of the sulfonamide group at the 3-position and a substituent at the 4-position (the "ortho" analogue in benzenesulfonamides) is significant. mdpi.com Molecular docking studies on 4-substituted pyridine-3-sulfonamides have shown that this arrangement allows for selective interactions within the target's active site. mdpi.comnih.gov
This strategy, often called the "tail approach," utilizes the sulfonamide group as a zinc-binding group that anchors the molecule to the zinc ion in the active site of enzymes like carbonic anhydrases. mdpi.comresearchgate.netmdpi.com The "tail"—in this case, the hydrazinyl group and any further modifications to it—extends into the active site cavity, where it can form specific interactions with amino acid residues. mdpi.com These interactions are key to selectivity. For example, a substituent might interact with hydrophilic or lipophilic regions at the entrance of the active site, thereby conferring selectivity for one enzyme isoform over another. mdpi.comnih.gov Studies have demonstrated that modifying this tail can lead to significant gains in selectivity, achieving up to 50-fold selectivity for cancer-associated carbonic anhydrase isoforms (hCA IX, hCA XII) over more ubiquitous isoforms. mdpi.com
Quantum Chemical Calculations and Mechanistic Insights
Quantum chemical calculations offer a deeper understanding of the intrinsic properties of molecules like this compound, going beyond simple structural models. These methods can elucidate electronic characteristics, reactivity, and the intricate details of reaction pathways.
Investigation of Electronic Properties and Reactivity Profiles
Quantum chemical methods such as Density Functional Theory (DFT) are employed to investigate the electronic structure of sulfonamide compounds. indexcopernicus.com These calculations can determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more polarizable and that charge transfer can readily occur within the molecule. indexcopernicus.com
For the analogous compound 4-hydrazino benzene sulfonamide, DFT calculations have been performed to elucidate these properties. indexcopernicus.com The calculated HOMO and LUMO energies confirm the potential for internal charge transfer. indexcopernicus.com
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from these calculations. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. indexcopernicus.com Negative regions, often located around electronegative atoms like oxygen and nitrogen, indicate sites that are susceptible to electrophilic attack. indexcopernicus.com This information is invaluable for predicting how the molecule will interact with biological receptors and for understanding its reaction chemistry.
Table 1: Calculated Electronic Properties of 4-Hydrazino Benzene Sulfonamide (Analogue) Data obtained from DFT/B3LYP/6-31G(d,p) calculations. indexcopernicus.com
| Property | Value (eV) |
| HOMO Energy | -8.016 |
| LUMO Energy | -3.073 |
| Energy Gap (ΔE) | 4.943 |
Computational Elucidation of Reaction Pathways and Intermediate Structures
Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. For complex multi-step syntheses involving pyridine-sulfonamide scaffolds, theoretical calculations can help rationalize the formation of expected products as well as unexpected side products.
In the synthesis of certain N-substituted pyridine-3-sulfonamides, the formation of a 4-hydrazinopyridine-3-sulfonamide derivative as an undesirable byproduct has been observed. mdpi.com A proposed mechanism for this reaction pattern has been computationally justified. mdpi.com The proposed pathway involves an intermediate structure, such as a derivative of methyl N'-cyano-N-[(pyridin-3-yl)sulfonyl]-carbamimidothioate, which is believed to exist in a zwitterionic form due to its strong acidic properties. mdpi.com This zwitterionic, or inner salt, intermediate is a key structure in the reaction pathway. Its formation and subsequent reaction with hydrazine (B178648) can explain the generation of the this compound byproduct. mdpi.com Such computational elucidation of reaction pathways and the characterization of transient intermediate structures are vital for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities.
Future Research Directions and Translational Perspectives for 4 Hydrazinylpyridine 3 Sulfonamide Derivatives
Discovery of Novel Biological Targets and Therapeutic Applications
The sulfonamide group is a well-established pharmacophore known for its interaction with a variety of enzymes, most notably carbonic anhydrases (CAs). mdpi.comnih.gov Derivatives of 4-substituted pyridine-3-sulfonamide (B1584339) have demonstrated potent, nanomolar-level inhibition of human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX and hCA XII. nih.govmdpi.com This makes them compelling candidates for anticancer therapies. mdpi.comresearchgate.net The mechanism of action involves the sulfonamide moiety binding to the zinc ion within the enzyme's active site, thereby blocking its catalytic activity. mdpi.com
Beyond carbonic anhydrase inhibition, the 4-hydrazinylpyridine-3-sulfonamide scaffold holds promise for targeting other biological pathways. For instance, certain derivatives have been investigated for their potential as cardiovascular agents and diuretics. nih.gov Furthermore, research into ((3,4-dihydroxybenzylidene)hydrazinyl)pyridine-3-sulfonamide analogs has revealed their ability to inhibit cancer cell invasion by targeting Rab27a, a protein involved in tumor metastasis. nih.gov These findings suggest that future research could uncover a broader spectrum of therapeutic applications, including but not limited to roles as antibacterial, anti-inflammatory, and antiviral agents. nih.govresearchgate.net
Table 1: Investigated Biological Targets and Therapeutic Applications of this compound Derivatives
| Biological Target | Therapeutic Application | Key Findings |
|---|---|---|
| Carbonic Anhydrases (hCA IX, hCA XII) | Anticancer | Nanomolar inhibitory activity, with selectivity for cancer-associated isoforms. nih.govmdpi.com |
| Rab27a | Anti-metastatic | Inhibition of cancer cell invasion in breast and melanoma cell lines. nih.gov |
| Cardiovascular System | Cardiovascular Agents, Diuretics | Early studies indicated potential pharmacological activity. nih.gov |
| Pyruvate Kinase M2 (PKM2) | Anticancer | A sulfonamide-dithiocarbamate derivative was identified as a novel PKM2 activator. nih.gov |
| BACE1 | Alzheimer's Disease | A related 3-hydrazinyl-1,2,4-triazine scaffold showed BACE1 inhibitory potential. nih.gov |
Development of Advanced Synthetic Methodologies for Analog Libraries
The generation of diverse analog libraries is crucial for establishing robust structure-activity relationships (SAR) and optimizing lead compounds. The this compound core is amenable to various synthetic modifications. The susceptibility of the 4-position of the pyridine (B92270) ring to nucleophilic aromatic substitution allows for the introduction of a wide array of substituents. nih.govmdpi.com
A key synthetic strategy involves the use of 4-chloropyridine-3-sulfonamide (B47618) as a starting material, which can be reacted with sodium azide (B81097) to form 4-azidopyridine-3-sulfonamide. nih.govmdpi.com This intermediate is then utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to generate a library of 1,2,3-triazole-substituted derivatives. nih.govmdpi.com This method is highly efficient and allows for the introduction of diverse structural motifs. mdpi.com Future research will likely focus on developing even more advanced and efficient synthetic routes to expand the chemical space of accessible analogs. This could include exploring novel coupling reactions, multicomponent reactions, and flow chemistry techniques to accelerate the synthesis of large and diverse compound libraries.
Integration of High-Throughput Screening with Computational Design
The combination of high-throughput screening (HTS) and computational design represents a powerful paradigm in modern drug discovery. rsc.orgnih.gov For the this compound scaffold, this integrated approach can significantly accelerate the identification of potent and selective inhibitors for various biological targets.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding affinities and biological activities of virtual compound libraries. mdpi.comnih.gov For example, molecular docking studies have been used to understand the selective interactions of 4-substituted pyridine-3-sulfonamides with the active sites of different carbonic anhydrase isoforms. mdpi.comresearchgate.net These computational predictions can then guide the synthesis of the most promising candidates, which can be subsequently evaluated using HTS assays. rsc.org This iterative cycle of computational design, synthesis, and experimental testing allows for the rapid optimization of lead compounds with improved potency and selectivity. nih.gov
Exploration of Multi-Target Directed Ligands from this Scaffold
The development of multi-target directed ligands (MTDLs) is an emerging strategy for treating complex diseases such as cancer and neurodegenerative disorders. nih.govresearchgate.net The this compound scaffold is well-suited for the design of MTDLs due to the presence of multiple functional groups that can be independently modified to interact with different biological targets.
For instance, by combining the sulfonamide moiety, known to target carbonic anhydrases, with other pharmacophores that interact with different cancer-related targets, it may be possible to develop novel anticancer agents with enhanced efficacy and a reduced likelihood of developing resistance. mdpi.comnih.gov An example of a related approach involves the development of 3-hydrazinyl-1,2,4-triazine derivatives bearing a pendant phenoxy methyl-1,2,3-triazole as multifunctional ligands for Alzheimer's disease, targeting BACE1, metal chelation, and providing neuroprotection. nih.gov Future research in this area could focus on the rational design and synthesis of this compound derivatives that can simultaneously modulate multiple pathways involved in disease pathogenesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Hydrazinylpyridine-3-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling hydrazine derivatives with sulfonamide precursors. For example, hydrazinopyridine intermediates can react with sulfonyl chlorides in ethanol under reflux, using acetic acid as a catalyst to form hydrazone linkages . Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., Pd/C for coupling reactions) critically affect reaction efficiency. Purification via recrystallization or chromatography is essential to isolate high-purity products .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the hydrazinyl and sulfonamide moieties, with chemical shifts for NH and SO₂ groups appearing at δ 8–10 ppm and δ 39–40 ppm, respectively . Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3198 cm⁻¹ and S=O vibrations at ~1130 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What solvents and catalysts are optimal for synthesizing derivatives of this compound?
- Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while ethanol or methanol is preferred for hydrazone formation. Palladium catalysts (e.g., Pd/C) facilitate cross-coupling reactions, and sodium hypochlorite can oxidize intermediates to stabilize triazolo rings .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
- Methodological Answer : Introduce substituents at the pyridine or sulfonamide positions (e.g., halogenated aryl groups) to modulate electronic and steric effects. Test derivatives against enzymatic targets (e.g., carbonic anhydrase) using kinetic assays. Correlate IC₅₀ values with computational docking scores (e.g., AutoDock Vina) to identify key binding interactions .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., consistent cell lines or enzyme batches). Analyze purity via HPLC and confirm batch-to-batch consistency. Address discrepancies by comparing solvent systems (e.g., DMSO vs. aqueous buffers) that may alter compound solubility or aggregation .
Q. How can computational methods predict the reactivity of this compound in complex reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfonamide coupling or hydrolysis. Molecular dynamics simulations assess solvent effects on reaction pathways. Compare computed activation energies with experimental kinetic data to refine mechanistic hypotheses .
Q. What experimental parameters optimize the sulfonamide coupling step to avoid low yields?
- Methodological Answer : Control pH (neutral to slightly acidic) to stabilize the sulfonyl chloride intermediate. Use stoichiometric amines (e.g., triethylamine) to scavenge HCl byproducts. Monitor reaction progress via TLC (silica gel, dichloromethane/methanol) and adjust temperature (40–60°C) to balance reactivity and side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
